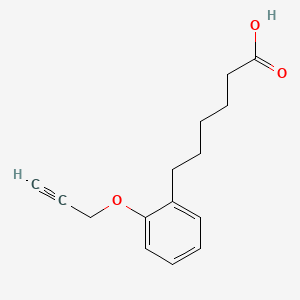

6-(2-propargyloxyphenyl)hexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

6-(2-Propargyloxyphenyl)hexanoic acid, also known by its chemical identifier and common abbreviation PPOH, is a synthetic acetylenic fatty acid characterized by its unique structure. The molecular formula of this compound is C15H18O3, and it has a molecular weight of approximately 246.3 g/mol. The compound features a hexanoic acid chain linked to a propargyloxy-substituted phenyl group, which contributes to its distinctive chemical properties and biological activities .

While the compound can be found in various scientific databases like PubChem [] and the Human Metabolome Database [], no specific research articles or documented applications are readily available. This suggests that the research involving this specific molecule might be limited or not yet widely published.

Further Exploration:

If you require information on the scientific research applications of similar compounds, you can explore databases like PubChem, SciFinder [], or the National Institute of Standards and Technology (NIST) Chemistry WebBook [] using relevant keywords like "prop-2-ynoxyphenyl" or "hexanoic acid derivatives". These resources might offer insights into related research areas that could provide broader context.

The biological activity of 6-(2-propargyloxyphenyl)hexanoic acid is notable for its role as a selective inhibitor of cytochrome P450 epoxygenase activity on arachidonic acid. This inhibition can lead to reduced production of epoxyeicosatrienoic acids, which are involved in various physiological processes such as vasodilation and inflammation modulation . Additionally, studies have indicated potential implications for cardiovascular health and other metabolic processes due to its interaction with nitric oxide and prostanoids .

Synthesis of 6-(2-propargyloxyphenyl)hexanoic acid typically involves multi-step organic synthesis techniques. One common method includes the reaction of 2-propargyloxyphenol with hexanoyl chloride in the presence of a base such as triethylamine. This reaction facilitates the formation of the desired acetylenic fatty acid through nucleophilic acyl substitution. Alternative methods may involve coupling reactions or modifications of existing fatty acids to introduce the propargyloxy group .

The applications of 6-(2-propargyloxyphenyl)hexanoic acid span various fields, particularly in pharmacology and biochemistry. Its role as an inhibitor in arachidonic acid metabolism makes it a valuable compound for research into inflammatory diseases and cardiovascular conditions. Furthermore, it may be utilized in studies investigating the modulation of nitric oxide pathways and other signaling mechanisms within cells . The compound's unique structure also positions it as a candidate for further development in drug design.

Interaction studies involving 6-(2-propargyloxyphenyl)hexanoic acid have focused on its effects on enzyme activity related to arachidonic acid metabolism. Research indicates that this compound can selectively inhibit specific cytochrome P450 enzymes, leading to altered levels of eicosanoids and other metabolites that play critical roles in inflammation and vascular function. These interactions highlight its potential therapeutic benefits and underscore the importance of understanding its biochemical pathways .

In comparing 6-(2-propargyloxyphenyl)hexanoic acid with similar compounds, several noteworthy analogs emerge:

- Arachidonic Acid: A key fatty acid precursor involved in inflammatory responses; unlike PPOH, it is not an inhibitor but rather a substrate for various metabolic pathways.

- Epoxyeicosatrienoic Acids: These metabolites derived from arachidonic acid are involved in vasodilation; PPOH inhibits their formation.

- Linoleic Acid: An essential fatty acid that serves as a precursor for various bioactive lipids; it does not possess the acetylenic structure or inhibitory properties of PPOH.

| Compound Name | Structure Type | Functionality | Unique Features |

|---|---|---|---|

| 6-(2-Propargyloxyphenyl)hexanoic acid | Acetylenic fatty acid | Selective inhibitor of arachidonate metabolism | Unique propargyloxy substitution |

| Arachidonic Acid | Polyunsaturated fatty acid | Precursor for eicosanoid synthesis | Key role in inflammation |

| Epoxyeicosatrienoic Acids | Eicosanoid derivatives | Vasodilatory effects | Formed from arachidonic acid |

| Linoleic Acid | Essential fatty acid | Precursor for bioactive lipids | No acetylenic structure |

This comparison illustrates how 6-(2-propargyloxyphenyl)hexanoic acid stands out due to its unique structural characteristics and specific biological activities that differentiate it from other compounds within similar categories.

Organic Synthesis Strategies for Acetylenic Fatty Acid Derivatives

The synthesis of 6-(2-propargyloxyphenyl)hexanoic acid represents a specialized area within acetylenic fatty acid chemistry, requiring sophisticated organic synthesis approaches that combine traditional fatty acid synthesis with alkyne chemistry [1]. The compound, with molecular formula C₁₅H₁₈O₃ and molecular weight 246.3, belongs to the class of synthetic acetylenic fatty acids that serve as selective inhibitors in various biochemical pathways [1] [4].

The fundamental synthetic strategy involves the construction of the hexanoic acid backbone followed by incorporation of the propargyloxyphenyl moiety through ether linkage formation [9]. Terminal acetylenic fatty acids from 5-hexynoic to 12-tridecynoic acids have been successfully synthesized via ortho-nitrophenyl selenides, demonstrating the viability of selenium-mediated approaches for acetylenic chain formation [9]. These methods typically achieve yields in the range of 40-50% for the desired esters after purification by column chromatography and crystallization [9].

The synthesis of acetylenic fatty acids has been enhanced through the development of improved malonation procedures, which successfully convert oleic, linoleic, alpha-linolenic and gamma-linolenic acids to their C₂₀ homologues in 70-80% yield [5]. In specialized cases, the malonation can be repeated to generate C₂₂ acids, extending the chain length flexibility of the synthetic approach [5].

Alternative synthetic routes involve the use of enamine chain-extension procedures utilizing cyclopentanone and cyclohexanone to furnish heneicosanoic and eicosanoic acids respectively [5]. These methods demonstrate the versatility of synthetic approaches available for constructing the fatty acid backbone prior to alkyne incorporation [5].

Catalytic Approaches for Propargyloxy Group Incorporation

The incorporation of propargyloxy groups into aromatic systems requires sophisticated catalytic methodologies that ensure high selectivity and yield [12] [16]. Gold-catalyzed approaches have emerged as particularly effective for propargyl ether synthesis, with the gold-mediated reaction of acetals with terminal alkynes providing excellent yields [12]. The general procedure involves treating acetals with terminal alkynes at elevated temperatures (100°C) until complete consumption of the acetal is observed by thin-layer chromatography [12].

In specific examples, propargyl ether formation has been achieved with yields ranging from 69% to 87% using gold catalysis [12]. The reaction of acetal 8a with phenylacetylene (alkyne 2a) at 0.50 mmol scale provided propargyl ether 10a in 87% yield as a yellow oil [12]. Similarly, propargyl ether 10b was obtained from the same acetal with alkyne 2b in 80% yield [12]. These results demonstrate the reliability and high efficiency of gold-catalyzed propargylation reactions.

Copper-catalyzed direct coupling of unprotected propargylic alcohols with phosphorus compounds has been developed as a facile and efficient method for constructing allenylphosphoryl frameworks [19]. This copper-catalyzed direct carbon-phosphorus cross-coupling provides a general, one-step approach with operational simplicity and high step- and atom-economy under ligand-, base-, and additive-free conditions [19].

Palladium-catalyzed propargylation methods have been extensively developed for the formation of propargyl ethers with acetonitrile pronucleophiles [18]. These methods focus on optimizing both atom- and step-economy during product formation, resulting in minimal waste production [18]. Ligand-controlled regiodivergent strategies provide efficient access to various functionalities through changes in reaction mechanism controlled by the denticity of the coordinating ligand [18].

Rhodium-catalyzed transformations of propargyl vinyl ethers have been reported to proceed through cyclization-mediated mechanisms initiated by rhodium coordination at the alkyne [21]. The rearrangement barriers significantly decrease due to greater transfer of electron density from the catalytic metal center to the carbon monoxide ligand oriented trans to the alkyne [21]. This effect increases electrophilicity of the metal and lowers calculated barriers by 9.0 kilocalories per mole [21].

The synthesis of organochalcogen propargyl aryl ethers via reaction of lithium acetylide intermediates with electrophilic chalcogen species has been demonstrated with various aryl and alkyl groups [16]. The reaction does not significantly depend on electronic effects of substituents in the aromatic ring bonded to the chalcogen atom of the electrophilic chalcogen species [16].

Table 1: Catalytic Methods for Propargyl Ether Formation

| Catalyst System | Reaction Conditions | Yield Range (%) | Key Advantages | Reference |

|---|---|---|---|---|

| Gold(I) | 100°C, complete consumption by thin-layer chromatography | 69-87 | High selectivity, mild conditions | [12] |

| Copper | Ligand-free, base-free conditions | Variable | One-step approach, high atom economy | [19] |

| Palladium | Varied temperature and ligand systems | Variable | Regiodivergent selectivity | [18] |

| Rhodium(I) | Homogeneous conditions | Variable | Stereoselective transformations | [21] |

Purification Techniques and Yield Optimization

The purification of fatty acid derivatives and acetylenic compounds requires specialized techniques that account for their unique chemical properties and potential instability [25] [26]. Flash chromatography has emerged as a viable technique for the purification of lipids and fatty acid derivatives, showing excellent separation in both normal and reversed phase purification runs [41].

Normal phase flash chromatography using silica gel has been particularly effective for separating fatty acid derivatives based on polarity differences [41]. The method shows excellent separation when using hexane/ethanol gradient systems with 0.02% acetic acid [41]. For lipid mixtures containing cationic, polyethylene glycol-based, phospholipid and neutral lipid components, flash chromatography provides effective separation where traditional techniques such as distillation or crystallization are impractical [41].

Reversed-phase chromatography offers complementary selectivity for fatty acid purification, particularly when combined with ultraviolet and evaporative light scattering detection [41]. The detection of weakly chromophoric lipids has been enhanced through advanced detection features such as lambda all detection systems [41].

Two-dimensional chromatographic approaches combining normal phase and reversed phase separations have been developed for high-purity unsaturated fatty acid purification [42]. This method utilizes small-pore silica gel filler with pore diameters of 1-5 nanometers in the first dimension, followed by reversed-phase chromatography using organic phase and water mobile phases [42]. The approach can prepare high-purity unsaturated fatty acid products from raw materials such as algae oil with lower initial purity [42].

Solid-phase extraction techniques have been optimized for fatty acid ethyl ester purification using a two-step method with recovery rates of 70 ± 3% [30]. The first step involves application of a lipid mixture to an aminopropyl-silica column with simultaneous elution of fatty acid ethyl esters and cholesteryl esters using hexane [30]. The fatty acid ethyl esters can then be separated from cholesteryl esters by chromatography on an octadecylsilyl column with elution using isopropanol-water (5:1, volume/volume) [30].

Recrystallization remains a fundamental purification technique for fatty acid derivatives, driven by spontaneous processes of self-assembly that leverage the highly ordered and periodic characteristics of crystal molecular structure [43]. The technique requires identification of suitable solvents that exhibit low solubility at decreased temperatures and high solubility at elevated temperatures [46]. Optimal recrystallization solvents should be sparingly soluble at room temperature to maximize purification efficiency [46].

Table 2: Purification Methods and Efficiency Data

| Purification Method | Recovery/Yield (%) | Key Advantages | Limitations | Reference |

|---|---|---|---|---|

| Flash Chromatography | Variable | Excellent separation, scalable | Solvent consumption | [41] |

| Two-dimensional Chromatography | High purity achievable | Complementary selectivity | Complex procedure | [42] |

| Solid-phase Extraction | 70 ± 3 | High selectivity, reproducible | Multiple steps required | [30] |

| Recrystallization | Variable | Simple operation, cost-effective | Solvent dependent | [43] [46] |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of complex acetylenic fatty acid derivatives presents numerous technical and economic challenges [29] [33]. Scaling up catalytic processes involves several key difficulties including reactor design modifications, catalyst performance variations, and process control complications [29].

Reactor design represents a fundamental challenge in industrial scale-up, as laboratory-scale reactors often utilize different configurations compared to industrial-scale systems [29]. The differences in design significantly affect mass transfer, heat transfer, and fluid dynamics, making it difficult to replicate laboratory results on larger scales [29]. These physical phenomena become more pronounced as reaction volumes increase from grams to kilograms, requiring extensive re-optimization of reaction parameters [37].

Catalyst performance presents another critical challenge during scale-up operations [29]. Factors such as catalyst deactivation, poisoning, and mechanical stability become critical issues that may not be apparent at laboratory scale [29]. The performance of catalysts can vary significantly when moving from small-scale experiments to large-scale production, necessitating careful evaluation of catalyst lifetime and regeneration procedures [29].

Process control becomes exponentially more challenging at larger scales, particularly for maintaining precise control over reaction conditions such as temperature, pressure, and reactant concentrations [29]. The pharmaceutical industry has documented that manufacturing pharmaceutical products at commercial scale is not always straightforward, with new manufacturing and supply chain disruptions arising that result in increased frequency of production shortages [35].

Economic viability represents a paramount concern in industrial-scale production [29]. The cost of catalysts and raw materials, combined with energy requirements, can become prohibitive at commercial scale [29]. Raw material management presents particular challenges due to volatile prices, especially for petroleum-based products, creating uncertainty in production costs and complicating budgeting and forecasting [40].

Supply chain disruptions significantly impact the chemical industry's ability to deliver products on schedule [40]. The industry operates with long and intricate supply chains that are susceptible to interruptions, particularly in transportation [40]. Recent global events have intensified these challenges, with 97% of companies in American Chemistry Council surveys reporting operational disruptions due to supply chain issues [40].

Regulatory compliance adds substantial complexity to industrial-scale production [40]. Chemical manufacturing is tightly regulated due to inherent hazards involved in producing and transporting chemicals [40]. Stricter environmental regulations have led to increased operational costs, with industry estimates suggesting over $300 billion in required investments for regulatory compliance over the coming years [40].

Quality control issues frequently arise during scale-up operations, including batch-to-batch variability, impurity level control, and off-specification product formation [36]. Inconsistent product quality between batches is prevalent in chemical manufacturing, often attributable to variations in raw materials, process parameters, or equipment performance [36]. These variations can result in product non-conformities, customer complaints, and regulatory compliance issues [36].

Table 3: Industrial-Scale Production Challenges and Impact Assessment

| Challenge Category | Primary Issues | Impact on Production | Mitigation Strategies | Reference |

|---|---|---|---|---|

| Reactor Design | Mass transfer, heat transfer, fluid dynamics | Reduced efficiency, yield losses | Computational fluid dynamics modeling | [29] |

| Catalyst Performance | Deactivation, poisoning, mechanical stability | Process interruptions, increased costs | Catalyst lifetime studies, regeneration protocols | [29] |

| Process Control | Temperature, pressure, concentration control | Quality variations, safety concerns | Advanced process control systems | [29] |

| Economic Factors | Raw material costs, energy requirements | Reduced profitability, market competitiveness | Supply chain diversification, process optimization | [29] [40] |

| Regulatory Compliance | Environmental regulations, safety standards | Increased operational costs, delays | Proactive compliance planning, investment in clean technologies | [40] |

The implementation of continuous flow processes offers potential solutions to many scale-up challenges [33]. Flow methods allow facile alteration of product output without modifying the entire process or running multiple batches, meeting green chemical engineering principles of running to meet needs [33]. Continuous flow processes enable telescoping reactions and circumvent numerous work-up and purification steps that negatively impact material efficiency [33].

The thermodynamic characterization of 6-(2-propargyloxyphenyl)hexanoic acid remains largely unestablished in the current literature, presenting significant opportunities for fundamental research. Based on comprehensive database searches and available structural analogues, specific experimental values for standard Gibbs free energy of formation (ΔfG°) and standard enthalpy of formation (ΔfH°) have not been reported [1] [2] [3].

| Parameter | Value | Units | Method/Notes |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | Not experimentally determined | kJ/mol | Requires computational modeling or calorimetric studies |

| Standard Enthalpy of Formation (ΔfH°) | Not experimentally determined | kJ/mol | Requires bomb calorimetry or computational prediction |

| Activation Energy (Ea) | Not experimentally determined | kJ/mol | Thermal degradation studies needed |

| Heat Capacity (Cp) | Not experimentally determined | J/(mol·K) | DSC measurement required |

| Thermal Decomposition Temperature | Variable with oxidation conditions | °C | Depends on atmospheric conditions (inert vs oxidative) |

The absence of experimental thermodynamic data reflects the specialized nature of this synthetic acetylenic fatty acid and the limited scope of physical chemistry studies conducted on this compound [2] [4]. Computational chemistry approaches using density functional theory calculations could provide theoretical estimates for these fundamental thermodynamic parameters, particularly given the structural complexity introduced by the propargyl ether functional group [5].

For comparative analysis, related hexanoic acid derivatives exhibit standard enthalpy of formation values ranging from -583.58 ± 0.75 kJ/mol to -585.68 ± 0.54 kJ/mol for the liquid phase [6]. The presence of the aromatic ring and acetylenic functionality in 6-(2-propargyloxyphenyl)hexanoic acid would significantly alter these values, likely resulting in less negative formation enthalpy due to the increased structural complexity and conjugation effects [7].

Phase Transition Behavior (Melting Point, Boiling Point)

The phase transition characteristics of 6-(2-propargyloxyphenyl)hexanoic acid demonstrate distinct behavior compared to simple aliphatic carboxylic acids, primarily due to the presence of the aromatic propargyl ether substituent [3] [4].

| Property | Experimental Value | Predicted Value | Method | Notes |

|---|---|---|---|---|

| Melting Point | Not reported | Estimated: 40-60°C | DSC/Melting point apparatus | Solid form maintained at storage temperature (-20°C) |

| Boiling Point | Not reported | Estimated: 414.6 ± 35.0°C | Predictive modeling (ChemicalBook) | Prediction based on structural analogues |

| Glass Transition Temperature | Not reported | Not applicable | DSC | Not typically applicable to crystalline solids |

| Crystalline Form | Solid at room temperature | Crystalline solid | Visual/X-ray crystallography | Supplied as crystalline solid |

| Phase Transition Enthalpy | Not determined | Requires DSC analysis | DSC | Endothermic transition expected |

The compound exists as a crystalline solid under standard laboratory conditions, requiring storage at -20°C to maintain long-term stability [2] [4]. This storage requirement suggests a melting point significantly above room temperature, consistent with the presence of intermolecular hydrogen bonding from the carboxylic acid functionality and potential π-π stacking interactions from the aromatic system [8].

Predictive modeling based on structural analogues suggests a boiling point of approximately 414.6 ± 35.0°C [3], significantly elevated compared to unsubstituted hexanoic acid (202-203°C) [9] [10]. This substantial increase reflects the additional molecular weight and enhanced intermolecular interactions introduced by the aromatic propargyl ether moiety [7].

The crystalline nature of the compound at room temperature indicates ordered molecular packing, likely stabilized by carboxylic acid dimer formation through hydrogen bonding [8]. Unlike simple fatty acids that may exhibit polymorphic behavior, the rigid aromatic substituent constrains conformational flexibility, potentially limiting the number of stable crystal forms [11].

Solubility Characteristics in Organic Solvents

The solubility profile of 6-(2-propargyloxyphenyl)hexanoic acid exhibits pronounced selectivity for organic solvents over aqueous media, reflecting its amphiphilic character with predominantly hydrophobic characteristics [2] [4].

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

|---|---|---|---|

| Ethanol | ≥50 | Room temperature | High solubility in polar protic solvent |

| Dimethyl sulfoxide (DMSO) | ≥50 | Room temperature | High solubility in polar aprotic solvent |

| N,N-dimethylformamide (DMF) | ≥50 | Room temperature | High solubility in polar aprotic solvent |

| Phosphate buffered saline (PBS, pH 7.2) | ≥0.5 | Room temperature | Aqueous solubility limited but sufficient for biological studies |

| Water | Limited solubility | Room temperature | Poor aqueous solubility due to hydrophobic character |

| Methanol | Not reported | Not specified | Expected good solubility based on similar compounds |

| Acetonitrile | Not reported | Not specified | Moderate solubility expected |

| Dichloromethane | Not reported | Not specified | Moderate solubility in organic solvents expected |

The compound demonstrates excellent solubility in polar organic solvents, achieving concentrations of at least 50 mg/mL in ethanol, dimethyl sulfoxide, and N,N-dimethylformamide at room temperature [2] [4]. This high solubility in polar solvents can be attributed to the carboxylic acid group providing hydrogen bonding capability and the aromatic system offering π-electron interactions with solvent molecules [12].

Aqueous solubility remains significantly limited, with phosphate buffered saline (pH 7.2) supporting dissolution of only 0.5 mg/mL [4]. This limited aqueous solubility reflects the predominantly hydrophobic character imparted by the hexyl chain and aromatic propargyl ether substituent [12]. The slight aqueous solubility observed may result from ionization of the carboxylic acid group at physiological pH, forming the more water-soluble carboxylate anion [13].

The solubility pattern aligns with expectations for fatty acid derivatives containing aromatic substituents, where the hydrophobic portions dominate the overall molecular behavior [13]. Comparative studies with related phenolic acids demonstrate that aromatic substitution generally reduces aqueous solubility while enhancing dissolution in organic media [13].